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Compound of Interest

Compound Name: Piroxicam

Cat. No.: B610120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

encapsulation of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam into liposomes for

targeted drug delivery. The focus is on enhancing therapeutic efficacy and minimizing side

effects by delivering piroxicam specifically to sites of inflammation.

Introduction
Piroxicam is a potent NSAID used for the management of pain and inflammation in various

musculoskeletal and joint disorders. However, its oral administration is associated with

gastrointestinal side effects and low bioavailability.[1][2] Encapsulating piroxicam within

liposomes, which are microscopic vesicles composed of a lipid bilayer, offers a promising

strategy to improve its therapeutic index.[1] Liposomal delivery can enhance the solubility of

poorly water-soluble drugs like piroxicam, protect the drug from degradation, and modify its

pharmacokinetic profile to reduce systemic toxicity.[2]

Furthermore, the surface of these liposomes can be modified with specific ligands to actively

target them to inflamed tissues, which often overexpress certain receptors. This targeted

approach can increase the drug concentration at the site of action, thereby improving efficacy

and reducing off-target effects. This document outlines protocols for the preparation,

characterization, and evaluation of both conventional and targeted piroxicam-loaded

liposomes.
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Data Presentation
Table 1: Formulation and Characterization of Piroxicam-
Loaded Liposomes

Formulati
on
Method

Liposome
Composit
ion

Piroxica
m
Concentr
ation

Mean
Particle
Size (nm)

Polydispe
rsity
Index
(PDI)

Encapsul
ation
Efficiency
(%)

Referenc
e

Proliposom

e

Prolipo™

Duo

12 mg/g

Prolipo™
359.95 0.45 15.36 [1][3][4]

Extrusion

Soya

phosphatid

ylcholine,

cholesterol,

stearylamin

e (6:3:1

molar

ratio), 0.1%

α-

tocopherol

Not

specified
278

Not

specified
12.73 [3]

Thin-film

hydration

Lecithin,

Cholesterol
Varied

~4000-

6500

Not

specified
86-97

Niosomes

(Thin-film)

Span 60,

Cholesterol

Not

specified

Not

specified

Not

specified

Not

specified
[5]

Table 2: In Vitro Anti-Inflammatory Effects of Liposomal
Piroxicam in LPS-Stimulated RAW 264.7 Macrophages
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Treatmen
t

Concentr
ation
(mg/mL)

Inhibition
of Nitric
Oxide (%)

Inhibition
of TNF-α
(%)

Inhibition
of IL-1β
(%)

Productio
n of IL-10
(pg/mL)

Referenc
e

Piroxicam 0.1
Not

significant

Not

significant

Not

significant

Not

significant
[6]

Liposomal

Piroxicam
0.1 Significant

11.58

(increase

vs.

Piroxicam)

Not

specified

Significant

increase
[6]

Piroxicam 0.2 Significant Significant Significant
Not

specified
[6]

Liposomal

Piroxicam
0.2

Significantl

y greater

than

Piroxicam

13.29

(increase

vs.

Piroxicam)

26.66

(increase

vs.

Piroxicam)

Not

specified
[6]

Piroxicam 0.4 Significant Significant Significant
Not

specified
[6]

Liposomal

Piroxicam
0.4

Significantl

y greater

than

Piroxicam

10.69

(increase

vs.

Piroxicam)

Significant
Not

specified
[6]

Table 3: In Vivo Anti-Inflammatory Effects of Liposomal
Piroxicam
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Animal Model Formulation Dose (mg/kg)
Inhibition of
Inflammation
(%)

Reference

Cotton pellet

granuloma (rats)
Free Piroxicam 4 21.1 [3]

Liposomal

Piroxicam in

HEC gel

1.6 32.8 [3]

Liposomal

Piroxicam in

HEC gel

4 47.4 [3]

Carrageenan-

induced paw

edema (rats)

Liposomal

Piroxicam
30

55.8 (increase

vs. Piroxicam)
[7]

Acetic acid-

induced writhing

(mice)

Liposomal

Piroxicam
30 70.19 [7]

Formalin-induced

paw licking

(mice)

Liposomal

Piroxicam
30

81.36 (vs.

unencapsulated)
[7]

Experimental Protocols
Protocol 1: Preparation of Piroxicam-Loaded Liposomes
by the Proliposome Method
This method is simple, reproducible, and suitable for scaling up.[1]

Materials:

Prolipo™ Duo (or other commercial proliposome mixture)

Piroxicam
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Dimethyl sulfoxide (DMSO)

Distilled water (dH₂O)

Magnetic stirrer and stir bar

Round-bottom flask

Procedure:

Prepare a stock solution of piroxicam in DMSO (e.g., 60 mg/mL).

Add the piroxicam stock solution to the Prolipo™ Duo powder in a round-bottom flask.

Stir the mixture at a moderate speed (e.g., 125 ± 25 rpm) for 1 hour at room temperature to

ensure homogeneous mixing.

Form a concentrated liposomal suspension by the dropwise addition of dH₂O while stirring.

Continue stirring for a prolonged period (e.g., 10 hours) to allow for complete hydration of the

lipids and formation of liposomes.

Further dilute the liposomal suspension with dH₂O to the desired final concentration.

Stir for an additional 30 minutes to ensure a homogenous suspension.

Protocol 2: Characterization of Piroxicam-Loaded
Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:

Method: Dynamic Light Scattering (DLS).

Instrument: Zetasizer Nano S (Malvern Instruments) or similar.

Procedure:
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Dilute the liposomal suspension with dH₂O to an appropriate concentration to avoid

multiple scattering effects.

Transfer the diluted sample to a disposable cuvette.

Measure the particle size and PDI at a fixed angle (e.g., 90°) and a constant temperature

(e.g., 25°C).

Perform the measurement in triplicate and report the average values.

2. Encapsulation Efficiency (EE) Determination:

Method: Ultracentrifugation followed by quantification of unencapsulated drug.

Procedure:

Separate the unencapsulated piroxicam from the liposomes by centrifuging the sample at

high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) at 4°C.

Carefully collect the supernatant containing the unencapsulated drug.

Quantify the amount of piroxicam in the supernatant using a validated analytical method

such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Calculate the EE (%) using the following formula: EE (%) = [(Total Drug - Unencapsulated

Drug) / Total Drug] x 100

3. Morphological Characterization:

Method: Transmission Electron Microscopy (TEM).

Procedure:

Place a drop of the diluted liposomal suspension onto a carbon-coated copper grid.

Negatively stain the sample with a suitable staining agent (e.g., 2% phosphotungstic acid).

Allow the grid to air-dry completely.
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Observe the morphology and size of the liposomes under the TEM.

Protocol 3: In Vitro Anti-Inflammatory Activity in RAW
264.7 Macrophages
This assay evaluates the ability of piroxicam-loaded liposomes to suppress the inflammatory

response in activated macrophages.[6][8]

Materials:

RAW 264.7 macrophage cell line

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% penicillin-streptomycin

Lipopolysaccharide (LPS) from E. coli

Piroxicam-loaded liposomes and free piroxicam

Griess reagent for nitric oxide (NO) quantification

ELISA kits for TNF-α, IL-1β, and IL-10

96-well cell culture plates

Procedure:

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to

adhere for 2 hours.

Treat the cells with various concentrations of free piroxicam or piroxicam-loaded liposomes

for 1 hour.

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

After incubation, collect the cell culture supernatant.
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Nitric Oxide (NO) Assay: Mix the supernatant with Griess reagent and measure the

absorbance at 540 nm.

Cytokine Assays: Quantify the levels of TNF-α, IL-1β, and IL-10 in the supernatant using the

respective ELISA kits according to the manufacturer's instructions.

Determine the cell viability using the MTT assay to ensure that the observed anti-

inflammatory effects are not due to cytotoxicity.

Protocol 4: In Vivo Anti-Inflammatory Activity using
Carrageenan-Induced Paw Edema Model
This is a standard model to assess the acute anti-inflammatory effects of drug formulations.[9]

[10]

Materials:

Wistar rats or Swiss albino mice

Carrageenan (1% w/v in sterile saline)

Piroxicam-loaded liposomes, free piroxicam, and vehicle control

Plethysmometer or digital calipers

Procedure:

Acclimatize the animals for at least one week before the experiment.

Administer the test formulations (e.g., orally or intraperitoneally) to different groups of

animals.

After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1%

carrageenan solution into the sub-plantar region of the right hind paw.

Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours)

after carrageenan injection.
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Calculate the percentage of edema inhibition for each group compared to the vehicle control

group.

Targeted Drug Delivery Strategies
To enhance the delivery of piroxicam to inflamed tissues, liposomes can be surface-

functionalized with ligands that bind to receptors overexpressed on activated immune cells or

inflamed endothelial cells.

CD44-Targeted Liposomes
Rationale: The CD44 receptor is overexpressed on activated macrophages and other immune

cells involved in inflammation. Hyaluronic acid (HA) is a natural ligand for CD44.[11][12]

Proposed Protocol for HA-Conjugated Piroxicam Liposomes:

Prepare piroxicam-loaded liposomes containing a lipid with a reactive functional group (e.g.,

DSPE-PEG-Maleimide).

Functionalize hyaluronic acid with a thiol group.

React the thiol-modified HA with the maleimide group on the surface of the liposomes to form

a stable covalent bond.

Purify the HA-conjugated liposomes by dialysis or size exclusion chromatography to remove

unconjugated HA.

Characterize the targeted liposomes for size, PDI, zeta potential, and conjugation efficiency.

Folate Receptor-Targeted Liposomes
Rationale: The folate receptor is overexpressed on activated macrophages and some cancer

cells. Folic acid can be used as a targeting ligand.

Proposed Protocol for Folic Acid-Conjugated Piroxicam Liposomes:

Synthesize a folate-PEG-lipid conjugate (e.g., Folate-PEG-DSPE).
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Prepare piroxicam-loaded liposomes by the thin-film hydration method, including the Folate-

PEG-DSPE in the lipid mixture.

During hydration, the folate moiety will be displayed on the surface of the liposomes.

Purify and characterize the folate-targeted liposomes.

Visualizations
Signaling Pathway of Inflammation in Macrophages

LPS TLR4Binds MyD88Activates NF-κBActivates

iNOS

Induces

COX-2

Induces

Pro-inflammatory
Cytokines (TNF-α, IL-1β)

Induces

Nitric Oxide (NO)

ProstaglandinsPiroxicam
Liposome

Inhibits

Click to download full resolution via product page

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages and the

inhibitory action of piroxicam.
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Caption: General workflow for the preparation and characterization of piroxicam-loaded

liposomes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b610120?utm_src=pdf-body-img
https://www.benchchem.com/product/b610120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Targeted Liposome Delivery to Inflamed Tissue

Targeted Piroxicam
Liposome (e.g., HA-coated) BloodstreamIV Administration Inflamed TissueExtravasation Activated Macrophage

(Overexpresses CD44)
Targeting Piroxicam

Release
Internalization & Anti-inflammatory

Effect

Click to download full resolution via product page

Caption: Conceptual diagram of targeted liposome delivery to inflamed tissue.

Stability Studies
The stability of the liposomal formulation is crucial for its clinical translation.

Protocol:

Store the piroxicam-loaded liposome formulations at different temperatures (e.g., 4°C,

25°C, and 40°C) for a defined period (e.g., 3 months).[13]

At specified time intervals (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze them

for:

Physical appearance: Visual inspection for any signs of aggregation, precipitation, or color

change.

Particle size and PDI: To monitor any changes in vesicle size or size distribution.

Drug content and encapsulation efficiency: To assess drug leakage from the liposomes.

pH of the formulation.

Conclusion
The encapsulation of piroxicam in liposomes presents a viable strategy to enhance its

therapeutic efficacy while minimizing its systemic side effects. The protocols outlined in these

application notes provide a framework for the formulation, characterization, and evaluation of

both conventional and targeted piroxicam-loaded liposomes. The development of targeted

liposomal formulations, such as those functionalized with HA or folic acid, holds significant
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promise for the specific delivery of piroxicam to inflamed tissues, potentially leading to more

effective treatments for inflammatory disorders. Further research and optimization of these

targeted systems are warranted to translate these promising preclinical findings into clinical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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